4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol
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Overview
Description
4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol, also known as 6-Bromo-2-[(6-methyl-2-pyridyl)amino]methylphenol, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a potent inhibitor of a specific enzyme, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol involves the inhibition of a specific enzyme, which is involved in the regulation of various cellular processes. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition leads to a reduction in the activity of the enzyme, which can have various effects on the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol have been studied extensively. The compound has been shown to inhibit the activity of the targeted enzyme, which can have various effects on the cell. This inhibition can lead to a reduction in the production of certain metabolites, which can affect cellular processes. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in lab experiments include its potent inhibitory activity, which can be useful in studying the role of the targeted enzyme in various cellular processes. The compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. The limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol. One direction is the development of new drugs based on the compound's inhibitory activity. Another direction is the study of the compound's potential use in the treatment of Alzheimer's disease. Further studies are also needed to determine the compound's safety and efficacy in vivo, as well as its potential toxicity. Additionally, the compound's structure-activity relationship can be studied to develop more potent and selective inhibitors of the targeted enzyme.
Synthesis Methods
The synthesis of 4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol involves several steps. The initial step involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with paraformaldehyde to form a Schiff base. This Schiff base is then reacted with 4-bromo-2-nitrophenol in the presence of sodium borohydride to produce the desired compound. The final compound is obtained by purification through recrystallization.
Scientific Research Applications
4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been studied for its potential use in the development of new drugs. The compound has shown promising results in inhibiting the activity of a specific enzyme, which is involved in various cellular processes. This enzyme is a target for the development of drugs for the treatment of cancer, inflammation, and other diseases. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-bromo-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALPDDRZJYEVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol |
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